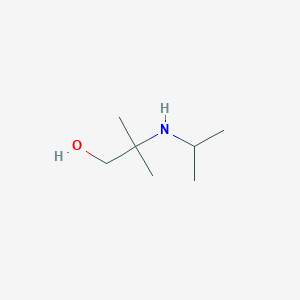

2-Methyl-2-(propan-2-ylamino)propan-1-ol

Description

Overview of Amino Alcohol Chemistry and Research Significance

Amino alcohols are bifunctional organic compounds that contain both an amine and a hydroxyl group. nih.govsielc.com This dual functionality makes them exceptionally versatile building blocks and intermediates in organic synthesis. nih.gov The presence of both a basic amino group and a nucleophilic/hydrophilic hydroxyl group allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. nih.gov

The significance of amino alcohols spans numerous scientific disciplines:

Pharmaceuticals and Agrochemicals: They are crucial structural motifs found in a vast number of biologically active molecules and pharmaceutical agents. sielc.comnih.gov Chiral amino alcohols, in particular, are highly valued as intermediates for synthesizing enantiomerically pure drugs. sielc.com

Asymmetric Synthesis: Due to the ability of their nitrogen and oxygen atoms to coordinate with metals, chiral amino alcohols are widely used as chiral ligands and auxiliaries in asymmetric catalysis, facilitating the synthesis of specific stereoisomers of a target molecule. sielc.com

Materials Science: Amino alcohols are employed in the development of polymers and surfactants. nih.gov Their ability to interact via both hydrogen bonding (from the -OH group) and electrostatic or coordination interactions (from the amino group) imparts unique properties to materials, enhancing stability and performance. nih.gov

Biochemistry: In biochemical research, amino alcohols serve as tools to study metabolic pathways, enzyme functions, and are integral to the synthesis of peptides and other biomolecules. nih.gov

Structural Features and Classification of 2-Methyl-2-(propan-2-ylamino)propan-1-ol within Amino Alcohol Subclasses

The structure of this compound defines its classification and predicted chemical behavior. A detailed analysis of its structure reveals several key features:

Amino Alcohol Backbone: It is fundamentally an amino alcohol, possessing a primary alcohol (-CH2OH) at the C1 position and an amino group at the C2 position.

Subclass: The 1,2-relationship between the hydroxyl and amino groups classifies it as a β-amino alcohol . This is a common and synthetically important subclass. nih.gov

Substitution Pattern:

The nitrogen atom is bonded to a propan-2-yl (isopropyl) group, making it a secondary amine and classifying the molecule as an N-alkyl amino alcohol .

The carbon atom at the C2 position is tertiary, being bonded to a methyl group, the primary alcohol group, and the amino group. This steric hindrance around the nitrogen and the adjacent carbon can significantly influence the molecule's reactivity.

Due to the limited specific data available for this compound, its properties are largely inferred from its structure.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO |

| Molecular Weight | 145.24 g/mol |

| IUPAC Name | This compound |

| Classification | N-Alkyl β-Amino Alcohol |

| Functional Groups | Primary Alcohol, Secondary Amine |

Historical Context and Evolution of Research on Related N-Alkyl Amino Alcohols

The study of N-alkyl amino alcohols is an extension of the broader field of amine and alcohol chemistry. Historically, the synthesis of N-alkylated amino compounds, including amino acids and their derivatives, relied on classical stoichiometric methods. These methods, such as reductive amination using aldehydes and inorganic reductants or nucleophilic substitution with alkyl halides, were effective but often generated significant waste and required harsh conditions.

A major evolution in this area has been the development of more sustainable and efficient catalytic strategies. Modern research emphasizes "green" chemistry principles, leading to the rise of methods like direct N-alkylation using alcohols . This approach, often proceeding through a "borrowing hydrogen" mechanism, allows for the coupling of an amine with an alcohol, producing water as the sole byproduct. This represents a significant advancement over traditional methods by improving atom economy and reducing environmental impact. Research in this area has made it possible to synthesize a wide variety of N-alkyl amino acids and, by extension, N-alkyl amino alcohols from renewable resources.

Current Research Landscape and Identification of Knowledge Gaps Pertaining to this compound

A comprehensive review of current chemical literature reveals a significant knowledge gap concerning this compound. There is a distinct lack of published studies detailing its synthesis, characterization, or application.

This is in stark contrast to structurally simpler, related compounds. For instance, 2-Amino-2-methyl-1-propanol (B13486) (AMP) , which lacks the N-isopropyl group, is a well-documented and commercially significant chemical. AMP has been extensively studied and is widely used as:

An efficient absorbent for CO2 capture in industrial processes.

A pH adjuster and buffering agent in cosmetics and personal care products.

A raw material for the synthesis of other organic compounds.

The absence of research on this compound means that fundamental information is currently unavailable. The primary knowledge gaps include:

Synthesis: There are no established, optimized synthetic routes published for its preparation.

Physicochemical Properties: Experimental data on properties such as melting point, boiling point, solubility, and pKa are not documented.

Spectroscopic Data: Reference spectra (e.g., NMR, IR, Mass Spectrometry) for unambiguous identification and characterization are not available in public databases.

Reactivity and Applications: Its potential utility as a chiral ligand, a sterically hindered base, a synthetic intermediate, or a biologically active agent remains unexplored and entirely speculative.

The steric hindrance provided by the N-isopropyl group and the adjacent tertiary carbon suggests that this molecule could offer unique reactivity or selectivity in catalysis or synthesis compared to less hindered analogues like AMP. However, without dedicated research, its potential contributions to the field of amino alcohol chemistry remain unknown.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2-(propan-2-ylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)8-7(3,4)5-9/h6,8-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSRNAWJDQGJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 2 Propan 2 Ylamino Propan 1 Ol

Direct Synthetic Approaches to 2-Methyl-2-(propan-2-ylamino)propan-1-ol

Direct methods focus on forming the key carbon-nitrogen bond to introduce the isopropylamino group onto a 2-methylpropan-1-ol backbone. These strategies are often favored for their straightforward nature and the availability of starting materials.

Reductive Amination Strategies for Formation of the Isopropylamino Moiety

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This approach typically involves the reaction of a primary amine with a ketone, in this case, 2-amino-2-methyl-1-propanol (B13486) and propan-2-one (acetone), respectively. The reaction proceeds via the in-situ formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine without being isolated. masterorganicchemistry.comresearchgate.net

Step 1: Imine Formation: 2-amino-2-methyl-1-propanol reacts with acetone (B3395972) in a condensation reaction to form an unstable imine intermediate, releasing a molecule of water.

Step 2: Reduction: The imine is immediately reduced to the stable secondary amine, this compound.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the stability of the reactants. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The use of catalytic hydrogenation over catalysts like Raney Nickel is also a viable method. researchgate.net

Table 1: Reductive Amination Reaction Parameters

| Parameter | Description | Example |

| Amine Precursor | The primary amine containing the amino alcohol backbone. | 2-amino-2-methyl-1-propanol |

| Carbonyl Source | The ketone that provides the isopropyl group. | Propan-2-one (Acetone) |

| Reducing Agent | The reagent used to reduce the imine intermediate. | Sodium borohydride (NaBH₄) |

| Solvent | The reaction medium. | Methanol or Ethanol |

Alkylation Reactions Involving Precursor Amines and Alcohols

Direct alkylation offers another route to the target molecule. This can be approached in two primary ways: alkylation of a precursor amine or alkylation of a precursor alcohol.

The more common approach is the N-alkylation of 2-amino-2-methyl-1-propanol with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl tosylate. This reaction typically requires a base to neutralize the hydrogen halide byproduct and may be conducted at elevated temperatures. A significant challenge with this method is controlling the degree of alkylation, as over-alkylation to form a tertiary amine or even a quaternary ammonium (B1175870) salt can occur.

Alternatively, a conceptually related pathway involves the reaction of isopropylamine (B41738) with a suitably activated derivative of 2-methyl-1,2-propanediol, such as 1-chloro-2-methylpropan-2-ol. The nucleophilic isopropylamine would displace the chloride to form the desired product.

Table 2: N-Alkylation Reaction Components

| Component | Function | Example |

| Amine Substrate | The nucleophile to be alkylated. | 2-amino-2-methyl-1-propanol |

| Alkylating Agent | Provides the isopropyl electrophile. | 2-bromopropane |

| Base | Neutralizes the acid byproduct. | Potassium carbonate (K₂CO₃) |

| Solvent | The reaction medium. | Acetonitrile or DMF |

Synthesis via Transformation of Precursor Compounds

An alternative to direct assembly involves the modification of pre-formed heterocyclic structures that contain the core atomic arrangement of the target molecule. These methods often provide excellent control over stereochemistry, although they may require more synthetic steps to prepare the initial cyclic precursor.

Ring-Opening Reactions of Nitrogen-Containing Heterocycles (e.g., Oxazolines, Aziridines)

Oxazoline (B21484) Route: Oxazolines, specifically 2-oxazolines, can serve as precursors to 1,2-amino alcohols. mdpi.comnih.gov The synthesis of this compound could be envisioned starting from the cyclization of 2-amino-2-methyl-1-propanol with isobutyric acid or its derivative to form 2-isopropyl-4,4-dimethyl-2-oxazoline. wikipedia.orgmdpi.com Subsequent reductive ring-opening of this oxazoline using a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), would cleave the C-O bond to yield the target N-isopropyl amino alcohol.

Aziridine Route: Aziridines, three-membered nitrogen-containing heterocycles, are versatile intermediates in organic synthesis due to their high ring strain. nih.gov A plausible route to the target compound could involve the ring-opening of a substituted aziridine. For example, 2-(hydroxymethyl)-2-methylaziridine could be N-alkylated with an isopropyl group, followed by reductive ring-opening. Alternatively, the ring-opening of an activated aziridine, such as N-tosyl-2-(hydroxymethyl)-2-methylaziridine, with an isopropyl nucleophile (e.g., from an organometallic reagent) could also yield the desired product. iitk.ac.inacs.org The synthesis of the precursor, 2-amino-2-methyl-1-propanol, can itself be achieved through the ring-opening of 2,2-dimethylaziridine, highlighting the utility of this class of heterocycles. chemicalbook.com

Ammonolysis Reactions for Analogous Structures

While direct ammonolysis is the reaction with ammonia, the broader concept of using an amine to open a strained ring is highly relevant. In this context, the aminolysis of a suitable epoxide precursor with isopropylamine is a classic and effective method for the synthesis of β-amino alcohols.

The reaction would involve the nucleophilic attack of isopropylamine on one of the carbon atoms of the epoxide ring of 2-(hydroxymethyl)-2-methyloxirane. This attack leads to the opening of the epoxide ring and the formation of the C-N bond, directly yielding this compound. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) can be influenced by the reaction conditions (e.g., acidic or basic catalysis). For a sterically unhindered amine like isopropylamine, the attack would preferentially occur at the less substituted carbon of the epoxide, leading to the desired product structure.

Reduction of Keto- or Aldehyde-Amine Adducts

A primary and versatile route for the synthesis of this compound is through reductive amination. This widely utilized method in organic chemistry converts a carbonyl group to an amine via an intermediate imine. wikipedia.org The process involves the initial reaction of a ketone or aldehyde with an amine to form a hemiaminal, which then reversibly loses a water molecule to form an imine. This imine intermediate is subsequently reduced to the target amine. wikipedia.org

For the specific synthesis of this compound, two main pathways involving this strategy can be postulated:

From a hydroxy aldehyde: The reaction of 2-hydroxy-2-methylpropanal (B1210290) with isopropylamine would form an imine intermediate. The subsequent reduction of this C=N double bond yields the final product, this compound.

From a hydroxy ketone: Alternatively, the reaction can commence with 1-hydroxy-2-propanone and isopropylamine. This would also proceed through an imine intermediate which is then reduced to the same final amino alcohol.

The reduction of the imine intermediate can be achieved using a variety of reducing agents. The choice of reagent is crucial as it should selectively reduce the imine in the presence of the starting carbonyl compound, allowing for a convenient one-pot reaction. nih.gov

Commonly employed reducing agents for this transformation are summarized in the table below.

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A mild and common reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, but toxic. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent, often preferred for its safety profile. |

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" method using hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). wikipedia.org |

This methodology offers a direct and efficient pathway to the target compound from readily available carbonyl and amine precursors.

Catalytic Systems and Reagents in the Synthesis of this compound

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the catalytic systems and reagents employed, particularly in the formation of the crucial C-N and C-O bonds.

Transition Metal Catalysis in C-N and C-O Bond Formation

Transition metal catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-heteroatom bonds, including the C-N bond central to the structure of this compound. In the context of reductive amination, transition metals are often used to catalyze the hydrogenation of the imine intermediate. rsc.orgnih.gov

These catalytic systems offer several advantages, including high efficiency, the ability to operate under milder conditions, and improved atom economy compared to stoichiometric reagents. acs.org The mechanism of transition metal-catalyzed C-N bond formation can vary but often involves steps like oxidative addition, transmetalation, and reductive elimination. rsc.org

Below is a table of transition metal catalysts commonly used in amination reactions.

| Catalyst | Typical Application |

| Palladium (e.g., Pd/C) | Widely used for hydrogenation reactions. |

| Platinum (e.g., PtO₂) | Effective for the reduction of various functional groups, including imines. |

| Nickel (e.g., Raney Ni) | A cost-effective catalyst for reductive amination, particularly of alcohols. wikipedia.org |

| Rhodium (e.g., Rh complexes) | Used for C-N bond formation and C-H amination. nih.gov |

| Iridium (e.g., Ir complexes) | Effective for direct C-H amidation and reductive amination. nih.govjst.go.jp |

| Cobalt (e.g., Co/γ-Al₂O₃) | Shows activity in the amination of alcohols. researchgate.net |

Organocatalysis and Enzyme-Mediated Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems, offering high selectivity and environmentally benign reaction conditions.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While specific applications to the synthesis of this compound are not extensively documented, organocatalysts are widely used in asymmetric synthesis, including the preparation of chiral amines and alcohols.

Enzyme-mediated transformations offer exceptional selectivity, often under mild, aqueous conditions. For the synthesis of chiral amino alcohols, amine dehydrogenases (AmDHs) are particularly relevant. whiterose.ac.ukfrontiersin.org These enzymes can catalyze the asymmetric reductive amination of a keto alcohol, directly producing an enantiomerically pure amino alcohol. whiterose.ac.ukfrontiersin.org This approach is highly attractive for producing optically active analogues of the target compound.

| Catalytic System | Key Features |

| Organocatalysts | Metal-free, often used for asymmetric synthesis. |

| Amine Dehydrogenases (AmDHs) | High enantioselectivity for the synthesis of chiral amines and amino alcohols from ketones. whiterose.ac.ukfrontiersin.org |

| Lipases | Primarily used for the kinetic resolution of racemic alcohols and amines. |

Chiral Synthesis of Enantiomerically Pure this compound and its Analogues

Since this compound possesses a chiral center, the synthesis of its enantiomerically pure forms is of significant interest. This can be achieved through asymmetric catalysis or by the resolution of a racemic mixture.

Asymmetric Catalysis in Amino Alcohol Preparation

Asymmetric catalysis aims to directly produce a single enantiomer of a chiral product, avoiding the waste associated with resolving racemic mixtures.

Transition Metal-Based Asymmetric Catalysis: This involves the use of a chiral ligand complexed to a transition metal. For reductive amination, chiral iridium complexes have been developed that can efficiently catalyze the asymmetric synthesis of optically active amines from ketones. jst.go.jp The chiral environment created by the ligand directs the reaction to favor the formation of one enantiomer over the other.

Biocatalysis: As mentioned previously, enzymes like amine dehydrogenases (AmDHs) are highly effective for the asymmetric synthesis of chiral amino alcohols. whiterose.ac.ukfrontiersin.org Starting from a prochiral keto alcohol, AmDHs can produce the corresponding (S)- or (R)-amino alcohol with high enantiomeric excess. whiterose.ac.ukfrontiersin.org

| Asymmetric Method | Description |

| Chiral Transition Metal Catalysis | Employs a metal center coordinated to a chiral ligand to induce enantioselectivity. |

| Biocatalysis (e.g., AmDHs) | Utilizes enzymes to catalyze stereoselective transformations, such as the reductive amination of ketones to chiral amines. whiterose.ac.ukfrontiersin.org |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. |

Resolution Techniques for Racemic Mixtures

Resolution is the process of separating a racemic mixture into its individual enantiomers.

Classical Resolution: This method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid like tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by techniques such as fractional crystallization. wikipedia.org Once separated, the pure enantiomers of the amino alcohol can be recovered by removing the resolving agent. wikipedia.org

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases. In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the racemic amino alcohol at a much faster rate than the other. mdpi.com This results in a mixture of one enantiomer as the acylated product and the other enantiomer as the unreacted alcohol. These two compounds can then be separated by standard chromatographic methods.

| Resolution Technique | Principle of Separation |

| Classical Resolution (Diastereomeric Salt Formation) | Formation of diastereomers with different physical properties, allowing for separation by crystallization. wikipedia.org |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the reacted and unreacted enantiomers. mdpi.com |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). |

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis represents a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This methodology is particularly advantageous as it circumvents the need for developing de novo asymmetric routes, leveraging the inherent chirality of natural molecules such as amino acids, carbohydrates, and terpenes. wikipedia.org For the synthesis of chiral this compound, a plausible and efficient strategy involves the use of a natural α-amino acid as the chiral precursor. This approach ensures the stereochemical integrity of the final product by building upon a pre-existing chiral center.

A hypothetical, yet chemically sound, synthetic pathway for (S)-2-Methyl-2-(propan-2-ylamino)propan-1-ol can be envisioned starting from the naturally abundant and inexpensive amino acid, L-alanine. This strategy is centered on the stereospecific transformation of the chiral center in L-alanine to the quaternary chiral center in the intermediate, (S)-2-amino-2-methyl-1-propanol, followed by the introduction of the N-isopropyl group.

The proposed synthetic sequence can be detailed in the following key transformations:

Step 1: Protection of Functional Groups in L-alanine

To prevent unwanted side reactions, the amino and carboxylic acid functional groups of L-alanine must be protected. The amino group can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The carboxylic acid is typically converted to an ester, for instance, a methyl or ethyl ester, to facilitate subsequent reactions.

Step 2: Formation of the Quaternary Chiral Center

This is a critical step in the synthesis. The α-proton of the protected L-alanine ester can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent stereoselective alkylation of this enolate with a methyl halide (e.g., methyl iodide) is crucial. The bulky protecting group on the nitrogen atom and the existing chiral center are expected to direct the incoming methyl group to the opposite face of the enolate, thereby establishing the desired (S)-configuration at the newly formed quaternary carbon. This type of substrate-controlled asymmetric induction is a powerful tool in natural product synthesis. mdpi.com

Step 3: Reduction of the Ester Group

Following the successful creation of the quaternary α-amino acid derivative, the ester group is reduced to a primary alcohol. This transformation can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This step yields the protected chiral amino alcohol, (S)-2-(protected-amino)-2-methyl-1-propanol.

Step 4: Deprotection of the Amino Group

The protecting group on the amino functionality is then removed under appropriate conditions. For example, a Cbz group is typically removed by hydrogenolysis, while a Boc group is cleaved under acidic conditions. This step affords the key chiral intermediate, (S)-2-amino-2-methyl-1-propanol.

Step 5: Reductive Amination to Introduce the N-isopropyl Group

The final step involves the N-alkylation of (S)-2-amino-2-methyl-1-propanol with acetone in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This reaction, known as reductive amination, proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This yields the target molecule, (S)-2-Methyl-2-(propan-2-ylamino)propan-1-ol.

This proposed chiral pool strategy provides a clear and logical pathway to access enantiomerically pure this compound, leveraging the stereochemical information embedded in a natural amino acid.

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

| 1 | Protection of L-alanine | 1. (Boc)2O, base 2. CH3OH, H+ | N-Boc-L-alanine methyl ester |

| 2 | Stereoselective Methylation | 1. LDA, THF, -78 °C 2. CH3I | N-Boc-(S)-2-amino-2-methylpropanoic acid methyl ester |

| 3 | Ester Reduction | LiAlH4, THF | N-Boc-(S)-2-amino-2-methyl-1-propanol |

| 4 | Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane | (S)-2-amino-2-methyl-1-propanol |

| 5 | Reductive Amination | Acetone, NaBH3CN or NaBH(OAc)3, mild acid catalyst | (S)-2-Methyl-2-(propan-2-ylamino)propan-1-ol |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Propan 2 Ylamino Propan 1 Ol

Reactivity of the Tertiary Amino Group

The tertiary amino group is characterized by a nitrogen atom bonded to three carbon atoms, possessing a lone pair of electrons. This lone pair is the center of the group's basicity and nucleophilicity.

The lone pair of electrons on the nitrogen atom allows the tertiary amino group to act as a nucleophile, attacking electron-deficient centers. While sterically hindered compared to primary or secondary amines, it can still participate in various nucleophilic reactions.

One of the most common reactions for tertiary amines is the formation of quaternary ammonium (B1175870) salts. This occurs when the amine reacts with an alkyl halide (e.g., iodomethane (B122720) or bromoethane). The nitrogen atom nucleophilically attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a quaternary ammonium salt, where the nitrogen atom bears a positive charge.

Reaction Scheme: Quaternization (CH₃)₂CH-NH(CH₃)₂C-CH₂OH + R-X → [(CH₃)₂CH-N(R)(CH₃)₂C-CH₂OH]⁺X⁻ (where R-X is an alkyl halide)

The formation of such derivatives is significant for modifying the physical properties of the molecule, such as increasing its water solubility. The functional groups on analogous compounds, such as 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol, are known to participate in nucleophilic substitution reactions to form various derivatives.

Like other amines, the tertiary amino group in 2-Methyl-2-(propan-2-ylamino)propan-1-ol is basic and can accept a proton from an acid to form an ammonium salt. The basicity is influenced by the inductive effect of the alkyl groups, which donate electron density to the nitrogen atom, stabilizing the positive charge of the conjugate acid.

The equilibrium for this protonation in an aqueous solution can be represented as: (CH₃)₂CH-NH(CH₃)₂C-CH₂OH + H₂O ⇌ [(CH₃)₂CH-NH₂(CH₃)₂C-CH₂OH]⁺ + OH⁻

| Compound | pKa of Conjugate Acid |

| 2-Amino-2-methyl-1-propanol (B13486) (AMP) | 9.7 |

| Triethylamine | 10.75 |

| 2-(Dimethylamino)ethanol | 9.23 |

| Diisopropylethylamine | 10.98 |

This table presents pKa values for structurally related compounds to provide context for the expected basicity.

Reactivity of the Primary Hydroxyl Group

The primary hydroxyl (-CH₂OH) group is a versatile functional group that can undergo a variety of reactions, including esterification, etherification, and oxidation.

The primary hydroxyl group readily undergoes esterification when reacted with a carboxylic acid or its derivatives (such as acid chlorides or anhydrides). The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. masterorganicchemistry.com This is an equilibrium reaction where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com

Reaction Scheme: Fischer Esterification (CH₃)₂CH-NH(CH₃)₂C-CH₂OH + R-COOH ⇌ (CH₃)₂CH-NH(CH₃)₂C-CH₂O-C(=O)R + H₂O (catalyzed by H⁺)

Etherification, the formation of an ether, can also be achieved. One common method is the Williamson ether synthesis, which would involve deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, followed by a reaction with an alkyl halide. The resulting alkoxide is a potent nucleophile that displaces the halide in an Sₙ2 reaction.

The primary hydroxyl group is susceptible to oxidation. The product of the oxidation depends on the reagent and reaction conditions used.

Mild Oxidation: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), the oxidation can be stopped at the aldehyde stage. The product would be 2-Methyl-2-(propan-2-ylamino)propanal.

Strong Oxidation: With strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic solution, the primary alcohol is typically oxidized completely to a carboxylic acid. quora.com The initially formed aldehyde is further oxidized to yield 2-Methyl-2-(propan-2-ylamino)propanoic acid.

Studies on the atmospheric degradation of the related compound 2-amino-2-methyl-1-propanol (AMP) by OH radicals show that the major gas-phase product is the corresponding aldehyde, 2-amino-2-methylpropanal, which is consistent with the oxidation of the primary alcohol group. nih.govwhiterose.ac.uk

| Oxidizing Agent | Product | Product Name |

| Pyridinium Chlorochromate (PCC) | Aldehyde | 2-Methyl-2-(propan-2-ylamino)propanal |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | 2-Methyl-2-(propan-2-ylamino)propanoic acid |

| Acidified Potassium Dichromate (K₂Cr₂O₇) | Carboxylic Acid | 2-Methyl-2-(propan-2-ylamino)propanoic acid |

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound allows for the possibility of intramolecular reactions under specific conditions. While intramolecular cyclization to form heterocyclic structures like oxazolidines is common for primary and secondary amino alcohols, it is not a typical pathway for tertiary amino alcohols under standard conditions due to the lack of a proton on the nitrogen to eliminate.

However, under strongly acidic conditions, rearrangement reactions can be initiated. Protonation of the hydroxyl group by a strong acid creates a good leaving group (water). wiley-vch.dedoubtnut.com Its departure would generate a primary carbocation. Primary carbocations are highly unstable and prone to rapid rearrangement to form a more stable carbocation. A 1,2-hydride shift or a 1,2-alkyl shift could occur. For instance, the conversion of 2-methylpropan-1-ol to 2-methylpropan-2-ol proceeds through the formation of a primary carbocation followed by a stabilizing hydride shift to form a more stable tertiary carbocation. doubtnut.com A similar rearrangement pathway could be possible for this compound, potentially leading to a rearranged alcohol or alkene after elimination of a proton. The presence of the nearby nitrogen atom could also influence the stability and fate of any carbocation intermediate.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Detailed kinetic and isotopic labeling studies specifically focused on this compound are not extensively available in the reviewed scientific literature. This specific N-substituted derivative of 2-amino-2-methyl-1-propanol (AMP) has not been the subject of the same level of in-depth mechanistic investigation as its primary amine analog.

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), researchers can follow the labeled atom's position in the reaction products, providing unambiguous evidence for proposed reaction mechanisms. Such studies would be invaluable in determining the precise mechanisms of oxidation, degradation, or other reactions involving this compound. For instance, labeling specific methyl or methylene (B1212753) groups could clarify which positions are most susceptible to radical attack during atmospheric degradation. However, at present, published research detailing these specific experiments for this compound is scarce.

Degradation Pathways and Environmental Fate Studies

While specific degradation studies for this compound are limited, the environmental fate of the closely related and widely studied compound, 2-amino-2-methyl-1-propanol (AMP), provides a valuable and illustrative example of the atmospheric chemistry expected for this class of compounds. Small amounts of amines like AMP can be released into the atmosphere from industrial processes such as post-combustion CO2 capture. nih.govwhiterose.ac.uk Once in the atmosphere, these compounds undergo oxidative degradation, primarily initiated by reaction with hydroxyl (OH) radicals. nih.govwhiterose.ac.uk

The atmospheric lifetime of AMP, governed by its reaction with OH radicals, is estimated to be around 10 hours. nih.govwhiterose.ac.uk This reaction proceeds via hydrogen abstraction from various sites on the molecule. Both theoretical calculations and experimental studies have been conducted to determine the branching ratios for this initial step. nih.gov

Theoretical predictions suggest that hydrogen abstraction occurs predominantly from the –CH2– group (>70%), with smaller contributions from the –NH2 group (5–20%) and the –CH3 groups (5–10%). nih.govacs.orgnih.gov Abstraction from the –OH group is considered negligible under atmospheric conditions. nih.govacs.orgnih.gov However, analyses of temporal gas-phase product profiles from simulation chamber experiments have led to a derived branching ratio that also highlights the dominance of the –CH2– pathway. nih.govwhiterose.ac.ukacs.org

| Abstraction Site | Theoretical Prediction (%) nih.govacs.orgnih.gov | Experimental Derivation (%) nih.govwhiterose.ac.ukacs.org |

|---|---|---|

| -CH2- Group | >70 | 70 |

| -NH2 Group | 5-20 | 24 |

| -CH3 Groups | 5-10 | 6 |

| -OH Group | <0.1 | - |

The subsequent reactions of the resulting alkyl and amino radicals in the presence of atmospheric oxygen (O2), nitrogen oxides (NOx), and sunlight lead to a variety of degradation products. usn.no Photo-oxidation experiments have identified the major and minor products formed during the atmospheric degradation of AMP. nih.govacs.orgnih.gov

The major gas-phase product identified is 2-amino-2-methylpropanal. nih.govacs.orgnih.gov Several minor primary products are also formed, including propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.govacs.orgnih.gov Notably, experimental evidence has not shown the formation of nitrosamines in these atmospheric degradation pathways. nih.govacs.orgnih.gov In aqueous environments under oxidative conditions, the degradation products of AMP can include acetone (B3395972), 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. usn.no This oxidative degradation is thought to proceed through a radical mechanism, initiated by a hydrogen abstraction step to form a peroxyl radical. usn.no

| Product Type | Chemical Name | Chemical Formula |

|---|---|---|

| Major Gas-Phase Product | 2-amino-2-methylpropanal | CH3C(NH2)(CH3)CHO nih.govacs.org |

| Minor Primary Products | propan-2-imine | (CH3)2C=NH nih.govacs.org |

| 2-iminopropanol | (CH3)(CH2OH)C=NH nih.govacs.org | |

| acetamide | CH3C(O)NH2nih.govacs.org | |

| formaldehyde | CH2O nih.govacs.org | |

| 2-methyl-2-(nitroamino)-1-propanol | CH3C(CH3)(NHNO2)CH2OH nih.govacs.org |

The formation of aerosol particles is another significant aspect of the environmental fate of amines. whiterose.ac.uk All photo-oxidation experiments with AMP were observed to be accompanied by extensive particle formation, primarily initiated by the reaction of AMP with nitric acid to form the AMP nitrate (B79036) salt. acs.org

Advanced Spectroscopic and Structural Characterization of 2 Methyl 2 Propan 2 Ylamino Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Methyl-2-(propan-2-ylamino)propan-1-ol, ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, provide a comprehensive picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule. The ¹³C NMR spectrum is predicted to display six signals, one for each chemically non-equivalent carbon atom.

The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. Protons and carbons closer to these heteroatoms are deshielded and resonate at a higher chemical shift (further downfield). docbrown.infodocbrown.info The predicted assignments are detailed below.

Predicted ¹H NMR Spectral Data for this compound

| Assignment | Structure Fragment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| a | -C(CH₃)₂- | ~1.10 | Singlet (s) | 6H |

| b | -CH(CH₃)₂ | ~1.15 | Doublet (d) | 6H |

| c | -CH₂OH | ~3.40 | Singlet (s) | 2H |

| d | -CH(CH₃)₂ | ~2.80 | Septet (sept) | 1H |

| e | -NH- | Variable (Broad s) | Singlet (s, broad) | 1H |

| f | -OH | Variable (Broad s) | Singlet (s, broad) | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Structure Fragment | Predicted δ (ppm) |

|---|---|---|

| 1 | -C(CH₃)₂- | ~25 |

| 2 | -CH(CH₃)₂ | ~23 |

| 3 | -C(CH₃)₂- | ~58 |

| 4 | -CH₂OH | ~70 |

| 5 | -CH(CH₃)₂ | ~50 |

| 6 | Quaternary Carbon | Not Applicable |

The protons on the hydroxyl (-OH) and amine (-NH) groups are exchangeable and often appear as broad singlets; their chemical shifts are highly dependent on solvent, concentration, and temperature. docbrown.info The methylene (B1212753) protons (-CH₂OH) and the gem-dimethyl protons (-C(CH₃)₂) are expected to be singlets as they have no adjacent protons for coupling. docbrown.info The isopropyl group should exhibit a characteristic doublet and septet pattern due to mutual coupling between the methyl and methine protons. docbrown.info

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the methine proton (δ ~2.80 ppm) and the methyl protons (δ ~1.15 ppm) of the isopropyl group, confirming their connectivity. No other cross-peaks are expected, as other proton groups are isolated from coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals: δ(¹H) ~1.10 ppm to δ(¹³C) ~25 ppm (-C(CH₃)₂); δ(¹H) ~1.15 ppm to δ(¹³C) ~23 ppm (-CH(CH₃)₂); δ(¹H) ~3.40 ppm to δ(¹³C) ~70 ppm (-CH₂OH); and δ(¹H) ~2.80 ppm to δ(¹³C) ~50 ppm (-CH(CH₃)₂). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include:

Protons of the gem-dimethyl groups (δ ~1.10 ppm) correlating to the quaternary carbon (C3, δ ~58 ppm) and the methylene carbon (C4, δ ~70 ppm).

Protons of the isopropyl methyl groups (δ ~1.15 ppm) correlating to the isopropyl methine carbon (C5, δ ~50 ppm) and potentially the quaternary carbon (C3, δ ~58 ppm).

The methylene protons (δ ~3.40 ppm) correlating to the quaternary carbon (C3, δ ~58 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining stereochemistry and preferred conformations. For this flexible molecule, NOESY could reveal through-space proximity between the protons of the gem-dimethyl groups and the methylene group, as well as between the isopropyl group protons and the gem-dimethyl groups, depending on the rotational conformation around the C-N bond.

Molecules like this compound are not static and can undergo several conformational exchange processes, such as rotation around the C2-N and N-C(isopropyl) single bonds. At room temperature, these rotations are typically fast on the NMR timescale, resulting in sharp, averaged signals.

However, at lower temperatures, this rotation could slow down sufficiently to be observed. This might lead to broadening of the signals for the isopropyl or gem-dimethyl groups, and at a sufficiently low temperature (the coalescence temperature), these signals could split into multiple distinct signals representing different stable conformers (rotamers). Dynamic NMR studies involving variable-temperature experiments could thus provide valuable information on the energy barriers to bond rotation and the relative populations of different conformers.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The functional groups in this compound give rise to characteristic absorption bands that confirm their presence.

The IR spectrum is expected to be dominated by strong, broad absorptions from the O-H and N-H groups due to hydrogen bonding. docbrown.info C-H stretching vibrations from the alkyl groups will also be prominent.

Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H stretch (H-bonded) | Alcohol | 3400–3200 | 3400–3200 | Strong, Broad (IR); Weak (Raman) |

| N-H stretch | Secondary Amine | 3350–3310 | 3350–3310 | Weak-Medium (IR); Medium (Raman) |

| C-H stretch (sp³) | Alkyl | 2970–2850 | 2970–2850 | Strong (IR); Strong (Raman) |

| C-H bend | Alkyl | 1470–1365 | 1470–1365 | Medium (IR); Medium (Raman) |

| C-O stretch | Primary Alcohol | ~1050 | ~1050 | Strong (IR); Weak (Raman) |

| C-N stretch | Amine | 1250–1020 | 1250–1020 | Medium (IR); Medium (Raman) |

Raman spectroscopy would complement the IR data, particularly for the symmetric C-H and C-C skeletal vibrations, which are often strong in the Raman spectrum but weak in the IR. chemicalbook.com

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (a hydrogen bond donor and acceptor) allows for a complex network of hydrogen bonds.

Intramolecular Hydrogen Bonding: A five-membered ring can be formed via an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (O-H···N). This type of interaction would cause the O-H stretching frequency in the IR spectrum to shift to a lower wavenumber compared to a "free" hydroxyl group, and the band would likely be sharper than that from intermolecular bonding.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonds will be the dominant interactions. Several types are possible:

O-H···O: Alcohol molecules associating with each other.

O-H···N: The hydroxyl group of one molecule donating to the nitrogen of another.

N-H···O: The amine proton of one molecule donating to the hydroxyl oxygen of another.

These intermolecular interactions are responsible for the very broad O-H stretching band observed in the IR spectra of alcohols. docbrown.info The breadth of the band is due to the wide variety of hydrogen-bonded species (dimers, trimers, and larger polymers) present in the sample, each with a slightly different vibrational frequency. The specific position and shape of the O-H and N-H bands can provide insight into the predominant type of hydrogen bonding present.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The presence of both an alcohol and a secondary amine functional group dictates its fragmentation behavior under electron ionization (EI).

Fragmentation Patterns and Proposed Mechanisms

The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen), a process known as alpha-cleavage. libretexts.orgmiamioh.edu Given the molecular formula C₇H₁₇NO, the molecular ion peak ([M]⁺˙) is expected at an odd-numbered mass-to-charge ratio (m/z) of 131, consistent with the nitrogen rule for compounds containing a single nitrogen atom. libretexts.orgjove.com However, for aliphatic amino alcohols, this molecular ion peak may be weak or absent. whitman.edulibretexts.org

The principal fragmentation mechanisms are proposed as follows:

Alpha-Cleavage adjacent to the Nitrogen Atom: This is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org Cleavage of the isopropyl group (loss of C₃H₇˙) is expected to be a major pathway, leading to a stable, resonance-stabilized iminium ion at m/z 88. Loss of one of the methyl groups from the propane (B168953) backbone would result in a fragment at m/z 116. Preferential loss of the largest alkyl radical (the isopropyl group) is typically favored. miamioh.edu

Alpha-Cleavage adjacent to the Oxygen Atom: Primary alcohols are known to undergo cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgchemistrynotmystery.com For this compound, this involves the cleavage of the C1-C2 bond, leading to the loss of a ˙CH₂OH radical and formation of a cation at m/z 100. A prominent peak at m/z 31, characteristic of the [CH₂OH]⁺ ion from primary alcohols, may also be observed, although its formation would require a different fragmentation or rearrangement process in this substituted structure. whitman.eduwhitman.edu

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O), resulting in a peak at [M-18]⁺˙. whitman.educhemistrynotmystery.com This would produce a fragment ion at m/z 113.

Combined Fragmentation: The molecule can also undergo sequential fragmentation, such as the loss of a methyl group followed by the loss of water, giving a peak at m/z 98 ([M-15-18]⁺˙).

The proposed major fragmentation pathways and the resulting ions are summarized in the table below.

| Proposed Fragment Ion | m/z (Nominal Mass) | Proposed Mechanism | Neutral Loss |

|---|---|---|---|

| [C₄H₁₀NO]⁺ | 88 | α-Cleavage (Loss of isopropyl radical) | ˙C₃H₇ |

| [C₆H₁₄N]⁺ | 100 | α-Cleavage (Loss of hydroxymethyl radical) | ˙CH₂OH |

| [C₇H₁₅N]⁺˙ | 113 | Dehydration | H₂O |

| [C₆H₁₄NO]⁺ | 116 | α-Cleavage (Loss of methyl radical) | ˙CH₃ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the molecular ion and its fragments. scispace.comthermofisher.com By measuring the m/z value to several decimal places, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

For this compound (C₇H₁₇NO), the theoretical monoisotopic mass of the molecular ion ([M]⁺˙) is 131.13101 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. This high mass accuracy is crucial for differentiating the compound from other potential isomers or isobaric compounds in a complex mixture. scispace.com

The exact masses of the proposed key fragments can also be calculated and verified, providing further structural confirmation.

| Ion Formula | Nominal Mass (m/z) | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₇H₁₇NO]⁺˙ | 131 | 131.13101 |

| [C₄H₁₀NO]⁺ | 88 | 88.07624 |

| [C₆H₁₄N]⁺ | 100 | 100.11262 |

| [C₇H₁₅N]⁺˙ | 113 | 113.12045 |

| [C₆H₁₄NO]⁺ | 116 | 116.10754 |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction would provide definitive information on the three-dimensional arrangement of the molecules in the solid state. Based on studies of similar amino alcohols, the molecule is expected to adopt a conformation that minimizes steric hindrance while optimizing intermolecular interactions. nih.govdntb.gov.ua The flexible propanol (B110389) backbone allows for torsional rotation around the C-C and C-N bonds. The crystal packing would likely be dense, driven by the formation of an extensive network of hydrogen bonds. Studies on salts of AMP have shown that the amino alcohol moiety readily participates in forming ordered crystalline lattices. researchgate.netuni-lj.si

Analysis of Supramolecular Interactions, including Hydrogen Bonds and Pi-Stacking

Pi-stacking interactions would not be a feature of the parent compound's crystal structure due to the absence of aromatic rings. However, for derivatives incorporating phenyl or other aromatic groups, pi-stacking could play a significant role in the supramolecular assembly, alongside hydrogen bonding. researchgate.net

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | -OH | N (amine) | Primary interaction linking molecules into chains or sheets. |

| Hydrogen Bond | -NH | O (hydroxyl) | Cross-linking of primary hydrogen-bonded motifs. |

| Hydrogen Bond | -OH | O (hydroxyl) | Possible interaction, contributing to network formation. |

| Van der Waals Forces | Alkyl groups | Alkyl groups | Contribute to overall crystal density and stability. |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) signal. However, CD spectroscopy is a powerful technique for the stereochemical analysis of its chiral analogues. nsf.gov A chiral analogue could be synthesized, for example, by replacing one of the geminal methyl groups at the C2 position with a different alkyl group, thereby creating a stereocenter.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org For a chiral analogue of this compound to be analyzed by CD, it must contain a chromophore that absorbs UV-Visible light in an accessible spectral region. The native amino alcohol functionality does not possess a strong chromophore.

Therefore, two main strategies could be employed:

Derivatization: The chiral analogue could be reacted with a chromophoric derivatizing agent to introduce a group such as a benzoyl or naphthoyl moiety. The resulting derivative would exhibit characteristic CD signals (Cotton effects) whose sign and intensity could be correlated to the absolute configuration of the stereocenter. nih.gov

Induced Circular Dichroism: The chiral amino alcohol can be complexed with an achiral, chromophoric host molecule, such as a lanthanide tris(β-diketonate). rsc.orgacs.org The formation of a diastereomeric complex in a specific conformation can induce a CD signal in the absorption bands of the achiral host, with the signal being characteristic of the guest's chirality. rsc.org This method has the advantage of not requiring covalent modification of the analyte.

The application of CD spectroscopy would be invaluable in determining the enantiomeric purity and absolute configuration of chiral derivatives, which is often crucial in the development of pharmacologically active compounds.

Computational studies have been performed on structurally similar molecules, such as 2-amino-2-methyl-1-propanol (B13486) (AMP). For instance, DFT calculations have been used to investigate the mechanism of CO2 absorption into aqueous solutions of AMP, involving geometry optimization, vibrational analysis, and transition-state calculations to determine reaction pathways. researchgate.net Theoretical studies on AMP's atmospheric degradation have also utilized quantum chemistry to model reaction potential energy surfaces. whiterose.ac.uk Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) have been applied to related compounds to predict NMR chemical shifts. nih.gov

However, due to the strict requirement to focus solely on this compound, the specific findings from these related but distinct molecules cannot be presented here. The substitution of the isopropylamino group for the amino group creates a different molecule with unique electronic and structural properties that would yield different computational results.

Therefore, without dedicated research literature on this compound, it is not possible to provide the scientifically accurate, data-rich content, including detailed research findings and data tables, as required by the article's outline.

Computational and Theoretical Investigations of 2 Methyl 2 Propan 2 Ylamino Propan 1 Ol

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. For 2-Methyl-2-(propan-2-ylamino)propan-1-ol, MD simulations can offer critical insights into its dynamic properties, such as how it folds, interacts with its environment, and what conformations it prefers.

Conformational Landscape Exploration in Solution

The biological or chemical function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations are an ideal tool for exploring the conformational landscape of this compound in a solution, mapping out the various shapes the molecule can adopt and their relative energies.

In a solution, the solvent explicitly influences the conformational preferences. For instance, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the solute's hydroxyl and amino groups, competing with intramolecular hydrogen bonds and potentially stabilizing more extended conformations. In contrast, a nonpolar solvent would favor conformations where intramolecular hydrogen bonds are preserved. Theoretical studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have utilized quantum chemistry calculations to understand its degradation pathways, which are inherently dependent on its conformational state. whiterose.ac.uknih.gov

Interaction Dynamics with Solvents or Other Molecules

MD simulations allow for a detailed examination of the interactions between this compound and surrounding molecules, which is crucial for understanding its behavior in a condensed phase. These simulations can quantify the strength and lifetime of intermolecular interactions, such as hydrogen bonds and van der Waals forces.

In aqueous solutions, the primary interactions would be hydrogen bonds between the water molecules and the polar functional groups of the target molecule—the hydroxyl and the secondary amine. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the hydrogens on these groups act as donors. Studies on similar alkanolamines, like AMP, in aqueous solutions have been conducted to understand their role in processes like CO2 capture, where the interaction with water and CO2 is paramount. researchgate.netmdpi.comresearchgate.net These studies reveal how the solvent structure is perturbed by the solute and vice versa. For example, the presence of 2-propanol has been shown to disrupt the self-assembly of surfactant molecules by reducing solvent polarity and interacting with both hydrophobic and hydrophilic parts of the molecules. nih.gov

The table below summarizes the potential intermolecular interactions that can be studied using MD simulations for this compound.

| Interaction Type | Donor/Acceptor in this compound | Interacting Partner (Example) | Significance |

| Hydrogen Bond | -OH (Donor/Acceptor), -NH- (Donor/Acceptor) | Water, Alcohols | Determines solubility, solvation shell structure, and reaction mechanisms in protic solvents. |

| Dipole-Dipole | Polar C-O, C-N bonds | Polar organic solvents | Influences miscibility and orientation in polar environments. |

| Van der Waals (Dispersion) | Alkyl groups (isopropyl, methyl) | Nonpolar solvents, other solute molecules | Governs interactions in nonpolar media and contributes to the overall stability of molecular assemblies. |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and electronic interactions. wikipedia.orgq-chem.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) entities, which correspond closely to the classic Lewis structure representation. wikipedia.org

Key hyperconjugative interactions would involve:

n → σ : Delocalization of a lone pair (n) from the nitrogen or oxygen atom into an anti-bonding sigma orbital (σ) of an adjacent C-C or C-H bond. This type of interaction is significant in determining the molecule's reactivity and basicity.

σ → σ : Delocalization of electron density from a C-H or C-C sigma bonding orbital (σ) into an adjacent C-C or C-N anti-bonding orbital (σ). These interactions contribute to the stability of specific conformations, for example, by influencing rotational barriers around single bonds. wikipedia.org

NBO analysis quantifies the strength of these delocalization effects using second-order perturbation theory to calculate the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. For instance, NBO analyses have been performed on the carbamate of the related molecule AMP to investigate its electronic properties. rsc.orgresearchgate.net

The table below presents hypothetical but representative NBO donor-acceptor interactions and their likely stabilization energies for a molecule with the structure of this compound, based on typical values for similar organic molecules.

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type | Implication |

| n(N) (~1.98 e) | σ(C-C) (~0.02 e) | 3.5 - 5.0 | Lone Pair → Anti-bond | Weakens the C-C bond, influences basicity of the nitrogen. |

| n(O) (~1.99 e) | σ(C-C) (~0.02 e) | 1.5 - 2.5 | Lone Pair → Anti-bond | Contributes to conformational stability. |

| σ(C-H) (~1.99 e) | σ(C-N) (~0.03 e) | 2.0 - 4.0 | Hyperconjugation | Stabilizes the staggered conformation. |

| σ(C-C) (~1.99 e) | σ(C-N) (~0.03 e) | 1.0 - 2.0 | Hyperconjugation | Contributes to the overall electronic stability. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov QSAR models are powerful tools in drug discovery and materials science, as they allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental testing. silae.it

A QSAR study on this compound and its analogs would involve several key steps:

Data Set Generation : A series of molecules structurally related to the parent compound would be defined, and their biological activity or property of interest would be determined experimentally.

Descriptor Calculation : For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated using cheminformatics software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties.

Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. nih.gov

Cheminformatics approaches are integral to this process, providing the tools for descriptor calculation, database management, and virtual screening. For designing new analogs of this compound, QSAR models could predict their potential efficacy, guiding synthetic chemists to focus on the most promising candidates.

Common molecular descriptors that would be relevant for a QSAR study of this compound are listed in the table below.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Distribution of electrons, reactivity, ability to engage in polar interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, which influences membrane permeability and solubility. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with biological targets or solvents. |

By identifying which descriptors are most influential, a QSAR analysis provides insights into the structural features that are critical for the molecule's activity, thus enabling a rational, data-driven approach to molecular design and optimization.

Advanced Applications of 2 Methyl 2 Propan 2 Ylamino Propan 1 Ol and Its Derivatives

Coordination Chemistry and Ligand Design

Amino alcohols are a well-established class of ligands in coordination chemistry, prized for their ability to form stable chelate rings with metal ions through their nitrogen and oxygen donor atoms. This interaction is foundational to the development of a wide array of metal complexes with diverse applications. However, the specific chelating behavior of 2-Methyl-2-(propan-2-ylamino)propan-1-ol is not documented in existing research.

Synthesis and Characterization of Metal Complexes

There is a notable absence of published studies detailing the synthesis and characterization of metal complexes featuring this compound as a ligand. Scientific databases lack reports on its reactions with various metal precursors and the subsequent analysis of the resulting coordination compounds. Consequently, there is no available data on the structural, spectroscopic, or magnetic properties of any such complexes.

Application of Metal-Ligand Complexes in Catalysis

The catalytic potential of metal complexes is heavily reliant on the electronic and steric properties of their ligands. While numerous amino alcohol-metal complexes have been successfully employed as catalysts in both homogeneous and heterogeneous systems, the catalytic activity of complexes derived from this compound remains an uncharted area of research. There are no published findings on their efficacy in promoting chemical transformations.

Development of Chiral Catalysts from Enantiopure Ligands

The synthesis of enantiopure amino alcohols is a critical step in the development of chiral catalysts for asymmetric synthesis, a field of immense importance in the pharmaceutical and fine chemical industries. However, the resolution of this compound into its enantiomers and their subsequent use in creating chiral catalysts has not been reported. As such, its potential to induce enantioselectivity in chemical reactions is currently unknown.

Materials Science Applications

The functional groups present in this compound, namely the secondary amine and primary alcohol, suggest its potential utility as a building block in materials science. These groups could, in principle, participate in polymerization reactions or be integrated into larger supramolecular structures.

Use as Monomers or Cross-linkers in Polymer Synthesis

The bifunctional nature of this compound makes it a theoretical candidate for use as a monomer in step-growth polymerization or as a cross-linking agent to modify the properties of existing polymers. However, a review of the literature indicates that its application in polymer synthesis has not been explored. There are no reports of polymers or co-polymers derived from this specific molecule.

Incorporation into Functional Organic Frameworks or Nanomaterials

Functional organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The design of these materials relies on the use of specific organic linkers. At present, there is no evidence in the scientific literature of this compound being utilized as a linker or building block in the synthesis of any functional frameworks or nanomaterials.

Separation Science and Industrial Processes

Comprehensive searches of scientific databases and industrial chemistry literature yielded no specific research or patents detailing the application of this compound in gas absorption, capture technologies, or as a process modifier.

There is no available scientific literature or documented research that investigates or confirms the use of this compound for gas absorption and capture, including for carbon dioxide (CO2). The potential efficacy, absorption capacity, reaction kinetics, and regeneration efficiency of this specific compound in such processes have not been reported. Consequently, no performance data can be presented.

Information regarding the use of this compound as a modifier or additive in industrial process chemistry is not present in available literature. Roles such as a pH buffering agent, dispersant, or corrosion inhibitor, which are common for other alkanolamines, are not documented for this particular molecule.

Analytical Chemistry Applications

No specific methods or protocols detailing the use of this compound in analytical chemistry were found in peer-reviewed journals or analytical method repositories.

There are no published studies that describe the derivatization of this compound to enhance its separation or detection via chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Standard derivatization reagents and the resulting products for this compound have not been characterized in the available scientific literature.

The application of this compound as a specific reagent, such as a buffer, chelating agent, or a component in a chemical test or assay, is not documented. As such, there is no data on its function or performance in any specific analytical assays.

Future Directions and Emerging Research Avenues

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a rich blueprint for chemical transformations, offering highly efficient and selective enzymatic pathways. Bio-inspired and biomimetic syntheses aim to harness these principles to develop novel and sustainable methods for producing complex molecules like amino alcohols.

Biocatalysis, which utilizes enzymes or whole microbial cells, presents a significant opportunity for the synthesis of chiral amino alcohols. acs.orgtaylorfrancis.com Enzyme-catalyzed reactions are renowned for their high enantio- and regioselectivity, operating under mild conditions of ambient temperature and atmospheric pressure. acs.orgtaylorfrancis.com This avoids the need for harsh reagents and extreme conditions that can lead to undesirable side reactions such as racemization or rearrangement. taylorfrancis.com For the synthesis of analogues of 2-Methyl-2-(propan-2-ylamino)propan-1-ol, key classes of enzymes such as reductases, oxidases, hydrolases, lyases, and transaminases are of particular interest. nih.govillinois.edu

A promising strategy involves the use of enzymatic cascade reactions, where multiple enzymatic steps are combined in a "one-pot" process. nih.govjove.com This approach is highly efficient as it eliminates the need for intermediate purification steps. jove.com For instance, a two-enzyme cascade has been successfully engineered to convert diols into amino alcohols with 99% selectivity under aqueous conditions at room temperature. rsc.orgornl.gov Another demonstrated cascade combines a dioxygenase for selective C-H oxidation with a decarboxylase to produce chiral amino alcohols from readily available amino acids like L-lysine. nih.govjove.com Such multi-step biocatalytic strategies are increasingly viewed as superior and more sustainable routes to chiral amino alcohols compared to traditional multi-step organic synthesis. nih.gov

Table 1: Key Enzyme Classes and Their Potential Application in Amino Alcohol Synthesis

| Enzyme Class | Catalyzed Reaction | Potential Application for this compound Analogues |

| Transaminases | Transfer of an amino group from a donor to a ketone or aldehyde | Asymmetric synthesis of chiral amines from keto-precursors. nih.govnih.gov |

| Reductases | Reduction of carbonyl groups to hydroxyl groups | Stereoselective synthesis of the alcohol moiety. nih.govillinois.edu |

| Oxidases | Oxidation of specific functional groups | Introduction of hydroxyl groups at specific positions. nih.govillinois.edu |

| Hydrolases | Cleavage of bonds by addition of water (e.g., in kinetic resolution) | Resolution of racemic mixtures to obtain enantiomerically pure amino alcohols. nih.govillinois.edu |

| Lyases | Cleavage of C-C, C-O, C-N, and other bonds by means other than hydrolysis or oxidation | Formation or cleavage of specific bonds to build the carbon skeleton. nih.govillinois.edu |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

For a compound like this compound, ML models can predict a wide range of chemical properties, including reactivity, solubility, and potential biological activity. nih.govrsc.orgacs.org Neural networks, in particular, have shown exceptional promise in modeling the complex, non-linear relationships inherent in chemical systems, often outperforming traditional models in predicting reaction outcomes. arocjournal.com

A particularly exciting area is de novo drug design, where generative AI models create novel molecular structures from scratch. tue.nlnih.govnih.gov Deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known molecules to learn the rules of chemical structure and bonding. nih.govnih.gov These models can then generate new molecules with desired properties, potentially leading to the discovery of novel analogues of this compound with enhanced efficacy or tailored functionalities. acs.orgblopig.com This approach significantly expands the accessible chemical space beyond what can be explored through traditional synthesis and screening. acs.org The integration of AI is expected to reduce the time and cost of drug development by identifying promising candidates more efficiently and improving the success rate of clinical trials. nih.gov

Table 2: Applications of AI/ML in the Development of Chemical Compounds

| AI/ML Application | Description | Relevance to this compound |

| Property Prediction | ML models are trained on existing data to predict physicochemical properties, bioactivity, and toxicity of new molecules. rsc.orgacs.org | Rapidly screen virtual libraries of analogues for desirable characteristics before synthesis. |

| Reaction Prediction | Algorithms predict the likely products, yields, and optimal conditions for chemical reactions. arocjournal.comneurips.cc | Optimize synthetic routes, reduce experimental trial-and-error, and improve manufacturing efficiency. |

| De Novo Design | Generative models design novel molecules with specific, user-defined properties. tue.nlacs.orgblopig.com | Discover entirely new analogues with potentially improved therapeutic profiles or novel applications. |

| Structure-Based Design | AI can analyze the 3D structure of a biological target to design molecules that bind with high affinity and specificity. researchgate.netnews-medical.net | Design potent and selective analogues by optimizing interactions with a specific protein target. |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use renewable resources. Future research on this compound and its derivatives will likely focus on developing more sustainable and environmentally benign synthetic routes.

One key area of focus is the replacement of traditional chemical catalysts, which can be resource-intensive and generate hazardous waste, with biocatalytic methods. rsc.orgornl.gov As discussed previously, enzymatic cascades offer a green alternative by enabling reactions under mild, aqueous conditions. rsc.org This approach can significantly reduce the environmental footprint associated with the synthesis of complex molecules.

Another avenue involves the use of biomass-derived starting materials. Research into converting biomass-derived diols into valuable platform chemicals like amino alcohols is a promising step towards a more sustainable chemical industry. ornl.gov This strategy reduces reliance on petrochemical feedstocks and contributes to a circular economy. The development of such engineered cascades provides a tangible opportunity to sustainably synthesize bifunctional chemicals like amino alcohols. rsc.orgornl.gov

Investigation of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes by measuring critical parameters in real-time. nih.govhoriba.com This approach enhances process understanding and ensures consistent product quality, moving away from reliance on end-product testing. europeanpharmaceuticalreview.com The implementation of PAT involves integrating advanced analytical tools directly into the production line for continuous, real-time monitoring. mt.com